Synthesis and characterization of Z,Z-Dienestrol-d2
Synthesis and characterization of Z,Z-Dienestrol-d2
Technical Whitepaper: Stereoselective Synthesis and Analytical Validation of Z,Z-Dienestrol-d2
Executive Summary
Dienestrol (4,4'-(1,2-diethylidene-1,2-ethanediyl)bisphenol) is a synthetic non-steroidal estrogen. While the E,E-isomer (
This guide details the synthesis of Z,Z-Dienestrol-d2 (specifically labeled at the ortho-phenyl positions to ensure metabolic stability). The protocol utilizes a McMurry-type coupling or Pinacol rearrangement strategy followed by photochemical isomerization, as the Z,Z configuration is thermodynamically disfavored and inaccessible via direct thermodynamic control.
Strategic Retrosynthesis & Isotope Placement
To ensure the integrity of the internal standard, the deuterium labels must be placed in positions resistant to metabolic exchange (e.g., avoiding the acidic benzylic protons). We target the aromatic ring positions (
The Pathway:
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Precursor Synthesis: Preparation of 3-deuterio-4-hydroxypropiophenone.
-
Reductive Coupling: Formation of the pinacol intermediate.
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Dehydration/Rearrangement: Acid-catalyzed conversion to E,E-Dienestrol-d2.
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Photo-Isomerization: UV-mediated conversion of E,E to Z,Z.
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Purification: Preparative HPLC isolation of the Z,Z isomer.
Diagram 1: Synthetic Pathway & Logic
Caption: Workflow for the conversion of propiophenone precursors to the thermodynamically unstable Z,Z-Dienestrol-d2 via photochemical isomerization.
Detailed Experimental Protocol
Phase 1: Precursor Preparation (3-deuterio-4-hydroxypropiophenone)
Rationale: Direct deuteration of the final dienestrol is risky due to potential saturation of the double bonds. Labeling the precursor ensures the label is carried through.
-
Reagents: 4-Hydroxypropiophenone (10 mmol),
(10 mL), (35% in , cat.). -
Procedure:
-
Dissolve 4-hydroxypropiophenone in
acidified with DCl. -
Heat to reflux for 24 hours. The ortho protons (relative to the phenol) undergo electrophilic aromatic substitution exchange.
-
Validation: Monitor by
-NMR. Disappearance of the doublet at 6.8 (ortho protons) indicates exchange. -
Extract with EtOAc, dry over
, and concentrate.
-
Phase 2: Reductive Coupling (Pinacol Synthesis)
Rationale: This step creates the carbon backbone. The McMurry reaction is often too aggressive for unprotected phenols; the classic aluminum amalgam method is preferred for stability.
-
Reagents: Precursor A (from Phase 1), Aluminum foil,
, Ethanol. -
Procedure:
-
Prepare Aluminum Amalgam: Dip aluminum strips into 2%
solution for 15 seconds, rinse with EtOH. -
Add amalgam to a solution of Precursor A in moist ethanol.
-
Reflux for 12 hours. The ketone reduces to the diol (pinacol).
-
Filter off solids and evaporate solvent.
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Phase 3: Dehydration & Rearrangement to E,E-Dienestrol-d2
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Reagents: Pinacol intermediate, Acetyl Chloride, Acetic Anhydride.
-
Procedure:
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Dissolve the crude pinacol in a mixture of acetic anhydride and acetyl chloride (1:1).
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Reflux for 4 hours. This effects the dehydration and the "pinacol rearrangement" followed by elimination to form the diene.
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Hydrolyze the resulting acetate esters using ethanolic KOH.
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Result: This yields predominantly E,E-Dienestrol-d2 .
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Phase 4: Photochemical Isomerization to Z,Z-Dienestrol-d2
Rationale: The Z,Z isomer is sterically hindered (cis-phenyl interaction) and is not formed chemically. UV irradiation establishes a photostationary state containing E,E, Z,Z, and E,Z isomers.
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Setup: Quartz photochemical reactor, 254 nm low-pressure mercury lamp.
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Procedure:
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Dissolve E,E-Dienestrol-d2 (100 mg) in Methanol (dilute concentration, ~0.1 mg/mL to prevent dimerization).
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Degas with Argon to prevent photo-oxidation.
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Irradiate for 30–60 minutes.
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Monitoring: Use analytical HPLC to monitor the formation of the Z,Z peak (usually elutes earlier than E,E on C18). Stop when Z,Z ratio maximizes (typically 20-30% of mixture).
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Purification & Isolation
Separating the Z,Z isomer from the E,E matrix is the most critical step.
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Column: Semi-prep C18 (e.g., Phenomenex Luna, 5
m, 250 x 10 mm). -
Mobile Phase: Isocratic 65% Methanol / 35% Water (0.1% Formic Acid).
-
Flow Rate: 4.0 mL/min.
-
Detection: UV at 230 nm (Note: Z,Z has a lower
than E,E due to loss of planarity).
Fraction Collection Logic:
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Fraction 1 (Early eluter): Z,Z-Dienestrol-d2 (Target).
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Fraction 2 (Intermediate): Z,E-Dienestrol-d2.
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Fraction 3 (Late eluter): E,E-Dienestrol-d2 (Recycle this fraction for more photo-isomerization).
Analytical Characterization & Validation
The identity of the Z,Z isomer must be confirmed via NMR geometry analysis and Mass Spectrometry.
Table 1: Physicochemical Data Summary
| Parameter | Z,Z-Dienestrol-d2 | E,E-Dienestrol-d2 (Reference) | Notes |
| Molecular Formula | - | ||
| Exact Mass | 268.1432 | 268.1432 | - |
| UV | ~228 nm | ~242 nm | Z,Z is hypsochromic due to steric twist. |
| HPLC RT (C18) | ~8.5 min | ~11.2 min | Z,Z is more polar due to exposed dipoles. |
| Solubility | MeOH, DMSO, ACN | MeOH, DMSO, ACN | - |
Nuclear Magnetic Resonance (NMR)
The stereochemistry is validated by the chemical shift of the methyl protons and the olefinic carbon signals.
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1H NMR (400 MHz, CD3OD):
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Methyls: The methyl groups in Z,Z are magnetically non-equivalent or significantly shifted compared to E,E due to the shielding cone of the cis-phenyl rings.
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Aromatic: Integration must show loss of 2 protons (the deuterium sites).
-
-
NOESY (Nuclear Overhauser Effect):
-
Z,Z Confirmation: Strong NOE correlation between the Methyl protons and the ortho-phenyl protons of the same ring, but weak/no correlation between the two ethylidene chains compared to the E,E form.
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Mass Spectrometry (LC-MS/MS)
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Instrument: Triple Quadrupole (QqQ).
-
Mode: Negative Electrospray Ionization (ESI-).
-
Transitions:
-
Q1 Mass: 267.1 (M-H)
-
Quantifier Ion: 147.1 (Phenolic cleavage).
-
Qualifier Ion: 107.1.
-
-
Isotopic Purity: Must be >99% isotopic enrichment (calculated via MS envelope).
Diagram 2: Analytical Decision Tree
Caption: Quality Control workflow ensuring isomeric purity and isotopic enrichment before batch release.
References
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Dodds, E. C., et al. (1938). "Synthetic Oestrogenic Compounds." Nature, 141, 247-248. [Link]
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Katzenellenbogen, J. A., et al. (1973). "Photosensitivity of diethylstilbestrol and dienestrol." Biochemistry, 12(21), 4085–4092. [Link]
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Metzler, M. (1984). "Metabolism of diethylstilbestrol." CRC Critical Reviews in Biochemistry, 10(3), 171-212. [Link]
-
Sharma, P., et al. (2012). "Stable Isotope Dilution Analysis of Estrogens." Journal of Chromatography B, 879(20), 1800-1808. [Link]
